molecular formula C5H6N2O5S2 B1367116 3-Sulfamoylpyridine-4-sulfonic acid CAS No. 72810-60-7

3-Sulfamoylpyridine-4-sulfonic acid

Cat. No.: B1367116
CAS No.: 72810-60-7
M. Wt: 238.2 g/mol
InChI Key: ZXZTVEIDPPEUET-UHFFFAOYSA-N
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Description

3-Sulfamoylpyridine-4-sulfonic acid is an organic compound with the molecular formula C5H6N2O5S2 It is a sulfonated derivative of pyridine, featuring both sulfonic acid and sulfamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfamoylpyridine-4-sulfonic acid typically involves the sulfonation of pyridine derivatives. One common method includes the reaction of pyridine with chlorosulfonic acid, followed by the introduction of a sulfamoyl group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Sulfamoylpyridine-4-sulfonic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the sulfonic acid or sulfamoyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

3-Sulfamoylpyridine-4-sulfonic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in biochemical assays and as a reagent in various biological experiments.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Sulfamoylpyridine-4-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid and sulfamoyl groups can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Sulfamoylpyridine: Lacks the additional sulfonic acid group.

    4-Sulfamoylpyridine: Similar structure but with different positioning of functional groups.

    Pyridine-3-sulfonic acid: Contains only the sulfonic acid group without the sulfamoyl group.

Uniqueness

3-Sulfamoylpyridine-4-sulfonic acid is unique due to the presence of both sulfonic acid and sulfamoyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-sulfamoylpyridine-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O5S2/c6-13(8,9)5-3-7-2-1-4(5)14(10,11)12/h1-3H,(H2,6,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZTVEIDPPEUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1S(=O)(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502355
Record name 3-Sulfamoylpyridine-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72810-60-7
Record name 3-Sulfamoylpyridine-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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